Cholesterol Phenylacetate

Catalog No.
S1893441
CAS No.
33998-26-4
M.F
C35H52O2
M. Wt
504.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesterol Phenylacetate

CAS Number

33998-26-4

Product Name

Cholesterol Phenylacetate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenylacetate

Molecular Formula

C35H52O2

Molecular Weight

504.8 g/mol

InChI

InChI=1S/C35H52O2/c1-24(2)10-9-11-25(3)30-16-17-31-29-15-14-27-23-28(37-33(36)22-26-12-7-6-8-13-26)18-20-34(27,4)32(29)19-21-35(30,31)5/h6-8,12-14,24-25,28-32H,9-11,15-23H2,1-5H3/t25-,28+,29+,30-,31+,32+,34+,35-/m1/s1

InChI Key

JHFRODPXYCPTCM-WASXNZKASA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=CC=C5)C)C

Research on Cholesterol Phenylacetate's Role in Cholesterol Metabolism

Research suggests that cholesterol phenylacetate may play a role in cholesterol metabolism. Studies have shown that phenylacetate derivatives, including phenylacetate itself, can inhibit enzymes involved in cholesterol synthesis in the liver []. This inhibition could potentially lower overall cholesterol levels.

The significance of cholesterol phenylacetate lies in its potential role in regulating cholesterol synthesis and its connection to phenylketonuria, a metabolic disorder [, ].


Molecular Structure Analysis

Cholesterol phenylacetate has a complex molecular structure consisting of four main components:

  • Cholesterol ring: This core structure is a four-ringed system with a hydroxyl group (-OH) attached. Cholesterol plays a crucial role in cell membranes and hormone production [].
  • Hydrocarbon chain: A long, aliphatic chain attached to the cholesterol ring provides hydrophobic properties, allowing cholesterol to interact with lipids [].
  • Phenylacetate group: This moiety consists of a benzene ring linked to a acetic acid functional group (CH3COOH). Phenylacetic acid is a naturally occurring aromatic compound [].
  • Ester linkage: An ester bond connects the cholesterol hydroxyl group to the carbonyl carbon of the phenylacetic acid, forming the cholesterol phenylacetate molecule [].

The presence of both a bulky steroid structure (cholesterol) and an aromatic ring (phenylacetic acid) makes cholesterol phenylacetate a relatively large and complex molecule [].


Chemical Reactions Analysis

Synthesis

The specific synthesis pathway for cholesterol phenylacetate is not well documented in scientific literature. However, based on its structure, it is likely synthesized through an esterification reaction between cholesterol and phenylacetic acid. This reaction typically involves the cholesterol hydroxyl group reacting with the carboxylic acid group of phenylacetic acid in the presence of a catalyst to form the ester bond and release water [].

Decomposition

The breakdown of cholesterol phenylacetate likely occurs through hydrolysis, the reverse of esterification. This process would involve the cleavage of the ester bond by water, regenerating cholesterol and phenylacetic acid [].

Other relevant reactions

Research suggests that cholesterol phenylacetate may inhibit certain enzymes involved in cholesterol synthesis, potentially impacting cholesterol production within cells []. However, further investigation is needed to elucidate the specific reactions involved.

Note

Due to limited research on cholesterol phenylacetate, specific balanced chemical equations for its synthesis or decomposition are not readily available.


Physical And Chemical Properties Analysis

  • Physical state: Solid (white to light yellow powder or crystal).
  • Melting point and boiling point: Likely high due to the large and complex molecular structure. Specific data not available.
  • Solubility: Potentially low solubility in water due to the hydrophobic nature of the cholesterol ring. May be more soluble in organic solvents. Specific data not available.
  • Stability: Likely stable under normal storage conditions. However, further investigation is needed.

XLogP3

10.7

Other CAS

33998-26-4

Wikipedia

Cholest-5-en-3-yl phenylacetate

Dates

Modify: 2023-08-16

Explore Compound Types